2-Phenylethylglucosinolate

Description

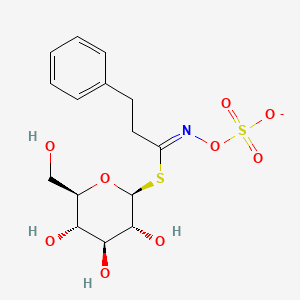

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20NO9S2- |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate |

InChI |

InChI=1S/C15H21NO9S2/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23)/p-1/b16-11-/t10-,12-,13+,14-,15+/m1/s1 |

InChI Key |

CKIJIGYDFNXSET-OOMJLXHVSA-M |

SMILES |

C1=CC=C(C=C1)CCC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)CC/C(=N/OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Biosynthesis of 2 Phenylethylglucosinolate

Core Glucosinolate Structure Formation

Enzymatic Conversion to Aldoximes via Cytochrome P450 Enzymes (CYP79s)

Substrate Specificity of CYP79F Subfamily Enzymes (e.g., CYP79F1, CYP79F6)

The initial conversion of amino acids to their corresponding oximes is a critical entry point into the glucosinolate core structure biosynthesis, a reaction catalyzed by the Cytochrome P450 enzymes of the CYP79 family. frontiersin.orgnih.gov For aliphatic glucosinolates, the CYP79F subfamily is paramount. nih.gov While originally characterized for their specificity towards chain-elongated methionine derivatives, research has revealed a broader substrate range for some members. frontiersin.orgnih.gov

Specifically, CYP79F1 from Arabidopsis thaliana has been shown to metabolize a range of homomethionine derivatives (from mono- to hexahomomethionine) for the synthesis of short- and long-chain aliphatic glucosinolates. nih.gov Crucially, studies involving heterologous expression have demonstrated that AtCYP79F1 also accepts homophenylalanine as a substrate, channeling it into the 2-phenylethylglucosinolate pathway. biorxiv.org In contrast, CYP79F2 exclusively acts on long-chain methionine derivatives, namely pentahomo- and hexahomomethionine, and is not associated with this compound synthesis. nih.govnih.gov Another enzyme, CYP79F6 from Barbarea vulgaris, has also been proposed to metabolize homophenylalanine. biorxiv.orgfrontiersin.orgnih.gov This demonstrates that CYP79F enzymes, despite being grouped by their action on aliphatic substrates, possess the flexibility to act on homophenylalanine, an aromatic-derived but chain-elongated amino acid. nih.govdntb.gov.ua

| Enzyme | Substrate(s) | Resulting Glucosinolates |

|---|---|---|

| CYP79F1 | Mono- to Hexahomomethionine, Homophenylalanine | Short- and Long-Chain Aliphatic Glucosinolates, this compound nih.govbiorxiv.org |

| CYP79F2 | Pentahomomethionine, Hexahomomethionine | Long-Chain Aliphatic Glucosinolates nih.govnih.gov |

Glutathione (B108866) Conjugation and Subsequent Hydrolysis

Following the initial oxidation steps by CYP79 and CYP83 enzymes, which convert the oxime to a reactive nitrile oxide, the pathway proceeds through a series of reactions involving glutathione to incorporate the sulfur atom into the core structure. biorxiv.org This phase consists of conjugation, hydrolysis, and cleavage.

Glutathione S-transferases (GSTs) are enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic compounds. frontiersin.orgwikipedia.org In glucosinolate biosynthesis, GSTs conjugate GSH with the nitrile oxide intermediate generated by CYP83 enzymes. biorxiv.org This step is essential as it introduces the sulfur donor required for the formation of the S-alkyl-thiohydroximate. frontiersin.org Plant GSTs are categorized into classes, with the phi (GSTF) and tau (GSTU) classes being specifically involved in secondary metabolism. frontiersin.orgnih.gov For the biosynthesis of aliphatic glucosinolates, which includes the pathway for this compound, GSTF11 has been identified as a key enzyme in Arabidopsis. frontiersin.orgresearchgate.net In contrast, GSTF9 is primarily associated with the biosynthesis of indole (B1671886) glucosinolates. researchgate.net

Once the glutathione conjugate is formed, it is processed by gamma-glutamyl peptidases (GGPs). nih.govoup.com These enzymes cleave the γ-glutamyl bond of the glutathione moiety. nih.govproquest.com In Arabidopsis, GGP1 and GGP3 have been identified as the cytosolic enzymes responsible for this step in the glucosinolate and camalexin (B168466) biosynthetic pathways. nih.govoup.com Genetic studies have shown that mutants deficient in both GGP1 and GGP3 accumulate significant amounts of glucosinolate-related glutathione conjugates, confirming the essential role of these enzymes in processing the S-conjugate intermediate. nih.govoup.comproquest.com Purified recombinant GGP1 and GGP3 have been shown to metabolize a wide array of glucosinolate-related GSH conjugates, establishing them as the key players in hydrolyzing the conjugate to form an S-alkyl-thiohydroximate. nih.govoup.comfrontiersin.org

The subsequent step is catalyzed by a carbon-sulfur lyase. nih.gov The SUPERROOT1 (SUR1) protein in Arabidopsis is a C-S lyase that acts on the S-alkyl-thiohydroximate intermediate produced by the GGP-mediated hydrolysis. frontiersin.orguniprot.org SUR1, a pyridoxal (B1214274) phosphate-dependent enzyme, cleaves the C-S bond to release the cysteine-glycine (B12064536) dipeptide and produce a thiohydroximate. uniprot.orgpnas.org The function of SUR1 is critical and non-redundant, as sur1 mutants are completely devoid of both aliphatic and indole glucosinolates and accumulate the C-S lyase substrate. nih.gov This demonstrates its indispensable role in the core glucosinolate biosynthetic pathway. nih.govescholarship.org

S-Glucosylation by Glucosyltransferases (UGT74)

The thiohydroximate molecule is unstable and is subsequently stabilized by glucosylation. This reaction is catalyzed by UDP-glucose dependent glucosyltransferases (UGTs) from the UGT74 family, which transfer a glucose moiety to the sulfur atom of the thiohydroximate, forming a desulfoglucosinolate. frontiersin.orgresearchgate.net In Arabidopsis, this step is performed redundantly by at least two enzymes: UGT74B1 and UGT74C1. researchgate.netnih.gov While UGT74B1 plays a major role in the synthesis of both aliphatic and indole glucosinolates, UGT74C1 functions as an important accessory enzyme, particularly in the biosynthesis of aliphatic glucosinolates. nih.gov Genetic analysis has confirmed that UGT74C1 contributes significantly to the production of methionine-derived glucosinolates and can complement the loss of UGT74B1 function. nih.gov

Sulfation by Desulfoglucosinolate Sulfotransferases (SOTs)

The final step in the biosynthesis of the glucosinolate core structure is the sulfation of the desulfoglucosinolate. researchgate.netnih.gov This reaction is catalyzed by desulfoglucosinolate sulfotransferases (SOTs), which transfer a sulfate (B86663) group from the donor molecule 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the glucose moiety of the desulfoglucosinolate. frontiersin.orgnih.gov In Arabidopsis thaliana, three cytosolic enzymes have been identified for this role: SOT16 (AtST5a), SOT17 (AtST5b), and SOT18 (AtST5c). nih.govnih.govfrontiersin.org These enzymes exhibit different substrate preferences. nih.gov SOT16 preferentially sulfates tryptophan- and phenylalanine-derived desulfoglucosinolates, associating it with the "aromatic" pathway. researchgate.netnih.gov In contrast, SOT18, and to some extent SOT17, show higher activity towards long-chain aliphatic desulfoglucosinolates, linking them to the "aliphatic" pathway that produces this compound. biorxiv.orgresearchgate.netnih.gov

| Step | Enzyme Family | Specific Enzyme(s) (e.g., in Arabidopsis) | Function |

|---|---|---|---|

| Oxime Formation | Cytochrome P450 | CYP79F1, CYP79F6 frontiersin.orgbiorxiv.org | Converts homophenylalanine to its corresponding oxime. |

| Glutathione Conjugation | Glutathione S-transferase (GST) | GSTF11 frontiersin.orgresearchgate.net | Conjugates glutathione to the nitrile oxide intermediate. |

| Glutamyl Hydrolysis | Gamma-Glutamyl Peptidase (GGP) | GGP1, GGP3 nih.govoup.com | Hydrolyzes the glutathione conjugate to an S-alkyl-thiohydroximate. |

| C-S Cleavage | C-S Lyase | SUR1 frontiersin.orgnih.gov | Cleaves the S-alkyl-thiohydroximate to form a thiohydroximate. |

| S-Glucosylation | Glucosyltransferase (UGT) | UGT74B1, UGT74C1 nih.gov | Adds a glucose moiety to the thiohydroximate, forming a desulfoglucosinolate. |

| Sulfation | Sulfotransferase (SOT) | SOT18, SOT17 researchgate.netnih.gov | Adds a sulfate group to the desulfoglucosinolate to form this compound. |

Importance of 3'-Phosphoadenosine-5'-Phosphosulfate (PAPS) as Sulfate Donor

A crucial step in the formation of all glucosinolates is the sulfation of the desulfo-precursor. irb.hrnih.gov This reaction is catalyzed by a sulfotransferase (SOT) enzyme, which transfers a sulfo group from a donor molecule to the desulfoglucosinolate. nih.govfrontiersin.orgnih.gov The universal sulfate donor in this biological process is 3'-phosphoadenosine-5'-phosphosulfate, commonly known as PAPS. irb.hrnih.govqmul.ac.uk

Table 1: Key Enzymes and Molecules in the Sulfation Step of this compound Biosynthesis

| Molecule/Enzyme | Abbreviation | Role |

|---|---|---|

| 3'-Phosphoadenosine-5'-Phosphosulfate | PAPS | Sulfate donor for the sulfotransferase reaction. irb.hrnih.gov |

| Desulfo-2-phenylethylglucosinolate | The precursor molecule that is sulfated. | |

| Sulfotransferase | SOT | The enzyme that catalyzes the transfer of the sulfo group from PAPS. frontiersin.orgnih.gov |

| Adenosine (B11128) 5'-phosphosulfate kinase | APK | The enzyme that synthesizes PAPS from APS. nih.govfrontiersin.orgresearchgate.net |

| Aromatic desulfoglucosinolate sulfotransferase | The specific enzyme for phenylalanine-derived glucosinolates. qmul.ac.uk |

Secondary Modifications of the Side Chain

Following the formation of the core this compound structure, the side chain can undergo further modifications, leading to increased structural diversity within this family of compounds. biorxiv.orgfrontiersin.org One of the most significant of these modifications is hydroxylation.

Hydroxylation Leading to Stereoisomers (e.g., Glucobarbarin (B15181953), Epiglucobarbarin)

The this compound molecule can be hydroxylated on the second carbon of its side chain, a process that introduces a new chiral center. frontiersin.orgnih.gov This hydroxylation results in the formation of two distinct stereoisomers, or epimers: (2S)-2-hydroxy-2-phenylethylglucosinolate, known as glucobarbarin, and (2R)-2-hydroxy-2-phenylethylglucosinolate, known as epiglucobarbarin. frontiersin.orgnih.govresearchgate.net

These stereoisomers have been identified in various plant species, notably in different chemotypes of Barbarea vulgaris. frontiersin.orgbiocrick.com The "G-type" of B. vulgaris predominantly accumulates glucobarbarin, while the "P-type" primarily contains epiglucobarbarin. frontiersin.orgnih.gov Both are believed to be synthesized from the common precursor, this compound. frontiersin.org

Genetic Control of Stereoisomer Production (e.g., SHO and RHO Genes)

The stereospecific production of glucobarbarin and epiglucobarbarin is under tight genetic control. frontiersin.org Research in Barbarea vulgaris has identified two key genes, designated SHO and RHO, that are responsible for this specific hydroxylation. frontiersin.orgnih.gov

The SHO gene is predominantly expressed in the G-type plants and is responsible for the production of the (2S) isomer, glucobarbarin. frontiersin.orgnih.gov Conversely, the RHO gene is primarily active in P-type plants and directs the synthesis of the (2R) isomer, epiglucobarbarin. frontiersin.orgnih.gov These genes are homologous to the GS-OH gene in Arabidopsis, which is known to be involved in the β-hydroxylation of glucosinolate side chains. frontiersin.orgnih.gov

Interestingly, while the genes responsible for the core glucosinolate biosynthesis show high sequence similarity between the G- and P-types of B. vulgaris, the SHO and RHO genes exhibit significant sequence divergence. frontiersin.orgnih.gov This suggests that these genes may have evolved independently after the two plant types diverged. frontiersin.org The expression of SHO and RHO correlates with the production of their respective glucosinolate epimers in G-type, P-type, and their F1 hybrids. frontiersin.org

**Table 2: Genetic Control of 2-Hydroxy-2-phenylethylglucosinolate Stereoisomers in *Barbarea vulgaris***

| Gene | Plant Type | Stereoisomer Produced | Compound Name |

|---|---|---|---|

| SHO | G-type | (2S)-2-hydroxy-2-phenylethylglucosinolate | Glucobarbarin frontiersin.orgnih.gov |

| RHO | P-type | (2R)-2-hydroxy-2-phenylethylglucosinolate | Epiglucobarbarin frontiersin.orgnih.gov |

Metabolic Fate and Degradation Mechanisms

Myrosinase-Mediated Hydrolysis Pathways

The primary enzymatic degradation of 2-phenylethylglucosinolate is initiated by the enzyme myrosinase (thioglucoside glucohydrolase, E.C. 3.2.1.147) upon tissue damage, which brings the enzyme into contact with its substrate. nih.govsemanticscholar.orgirb.hr This hydrolysis cleaves the thioglucosidic bond, releasing glucose and an unstable aglycone, thiohydroxim-O-sulfonate. irb.hrmostwiedzy.pl The subsequent rearrangement of this aglycone is a critical step that dictates the final product profile. nih.govmostwiedzy.pl

Thioglucoside Glucohydrolases (TGGs) Activity

Myrosinases, also known as Thioglucoside Glucohydrolases (TGGs), are a group of enzymes responsible for the hydrolysis of glucosinolates. nih.govfrontiersin.org Studies on the substrate specificity of TGGs have shown that they can act on a variety of glucosinolates, including this compound. nih.govnih.gov However, the rate of hydrolysis can vary depending on the specific glucosinolate. For instance, research has indicated that TGG1 from Arabidopsis thaliana hydrolyzes this compound at a slower rate compared to other glucosinolates like allylglucosinolate (B1242915) and 3-butenylglucosinolate. nih.gov Despite this, the enzymatic action of TGGs is the crucial first step in the generation of biologically active compounds from this compound. nih.govnih.gov

Non-Enzymatic Degradation Pathways

Beyond enzymatic hydrolysis, this compound can also undergo degradation through non-enzymatic pathways, which are primarily influenced by environmental factors such as temperature and the presence of metal ions.

Influence of Environmental Factors (e.g., Thermal Degradation, Metal Ions like Iron)

Thermal treatment can lead to the degradation of this compound. Studies have shown that heating can result in the formation of 2-phenylethylnitrile. This thermal degradation becomes more significant at higher temperatures.

The presence of certain metal ions, particularly iron (in the form of Fe²⁺ or Fe³⁺), can also promote the non-enzymatic degradation of glucosinolates to form nitriles. dpi.qld.gov.au Ferrous ions can independently catalyze the formation of nitriles from the intact glucosinolate, a process that is distinct from the NSP-mediated pathway. dpi.qld.gov.au This suggests that in environments rich in iron, the formation of 2-phenylethylnitrile from this compound can occur even in the absence of specifier proteins.

Table 2: Factors Influencing Non-Enzymatic Degradation of this compound

| Factor | Effect on this compound | Primary Degradation Product |

| High Temperature | Promotes degradation | 2-Phenylethylnitrile |

| Ferrous Ions (Fe²⁺) | Catalyzes degradation | 2-Phenylethylnitrile |

Specific Degradation Products of this compound

The metabolic breakdown of this compound, also known as gluconasturtiin (B1219410), is a complex process primarily initiated by the enzyme myrosinase (thioglucoside glucohydrolase). nih.govirb.hr This enzyme is spatially separated from glucosinolates in intact plant tissue. nih.govresearchgate.net When the plant tissue is damaged, for instance by herbivore feeding or mechanical stress, myrosinase comes into contact with this compound, catalyzing the hydrolysis of the thioglucosidic bond. irb.hrresearchgate.net This initial enzymatic cleavage releases glucose and an unstable aglycone intermediate. The subsequent fate of this intermediate is determined by various factors, including pH, the presence of ferrous ions, and specific proteins, leading to a variety of breakdown products. acs.orgacs.org

Under neutral pH conditions, the most common rearrangement of the aglycone derived from this compound is the Lossen rearrangement, which yields 2-phenylethyl isothiocyanate (PEITC). acs.orgbiorxiv.org This isothiocyanate is a volatile and highly reactive compound, known for its pungent taste and significant biological activity, including toxicity to various insects and fungi. acs.orgresearchgate.net The formation of PEITC is a key component of the plant's chemical defense system. pnas.org Studies on rapeseed (Brassica napus) green manures have shown that 2-phenylethyl isothiocyanate is the most abundant degradation product found in the soil following the incorporation of rapeseed tissues, highlighting its significance as a breakdown product. acs.org This is attributed to the high concentration of its precursor, this compound, in rapeseed roots. acs.org

| Precursor Compound | Primary Degradation Product | Key Formation Factor | Reference |

|---|---|---|---|

| This compound | 2-Phenylethyl Isothiocyanate (PEITC) | Myrosinase activity at neutral pH | acs.org |

| This compound | 3-Phenylpropanenitrile | Low pH, presence of Fe2+, or nitrile-specifier proteins | acs.orgpnas.org |

| (S)-2-hydroxy-2-phenylethylglucosinolate (Glucobarbarin) | 5-phenyl-1,3-oxazolidine-2-thione | Spontaneous cyclization of the isothiocyanate from the hydroxylated precursor | nih.gov |

The degradation of this compound does not always lead to the formation of PEITC. Under certain conditions, the hydrolysis pathway can be diverted to produce nitriles. pnas.org Specifically, this compound degradation can yield 3-phenylpropanenitrile. acs.orgnih.gov The formation of nitriles over isothiocyanates is favored at a low pH (below 3.5) or in the presence of ferrous ions (Fe²⁺). acs.orgacs.org

Furthermore, some specialist insect herbivores have evolved biochemical mechanisms to detoxify glucosinolates by redirecting their breakdown. pnas.orgmdpi.com For example, larvae of the cabbage white butterfly (Pieris rapae) possess a gut protein, known as a nitrile-specifier protein (NSP), which directs the hydrolysis of glucosinolates towards the formation of less toxic nitriles instead of the more reactive isothiocyanates. pnas.orgmdpi.comresearchgate.net While PEITC is generally more abundant, 3-phenylpropanenitrile has been identified as the second most abundant degradation product in soils containing rapeseed residues. acs.org Research on the leaf beetle Phaedon cochleariae also confirmed the release of both 2-phenylethyl isothiocyanate and 3-phenylpropanenitrile when the insects fed on watercress, a plant rich in this compound. nih.gov

Oxazolidine-2-thiones are cyclic compounds that can be formed from the breakdown of certain glucosinolates. phytolab.com Their formation requires a precursor glucosinolate with a hydroxyl group on the β-carbon of the side chain. acs.orgashs.org The unstable isothiocyanate formed upon hydrolysis undergoes a spontaneous intramolecular cyclization to yield the corresponding oxazolidine-2-thione. ashs.org

Therefore, this compound itself does not directly produce an oxazolidine-2-thione because it lacks the necessary hydroxyl group. However, a closely related compound found in plants like Barbarea vulgaris, (S)-2-hydroxy-2-phenylethylglucosinolate (also known as glucobarbarin), serves as the precursor for the formation of 5-phenyl-1,3-oxazolidine-2-thione (formerly known as barbarin). nih.govfrontiersin.org Upon tissue damage in Barbarea vulgaris, glucobarbarin (B15181953) is hydrolyzed, and the resulting hydroxylated isothiocyanate cyclizes to form this oxazolidine-2-thione. nih.govresearchgate.net This compound can be further metabolized by the plant into 5-phenyl-1,3-oxazolidin-2-one (resedine). nih.gov

Insect Herbivore Adaptation to Glucosinolate Degradation Products

Insect herbivores that specialize in feeding on plants from the Brassicales order have developed a range of counter-adaptations to the glucosinolate-myrosinase defense system. nih.govresearchgate.net These strategies are crucial for survival and allow the insects to thrive on host plants that are toxic to generalist herbivores. pnas.org Adaptations include preventing the formation of toxic isothiocyanates, for instance by diverting hydrolysis to nitriles, or possessing efficient detoxification pathways for harmful breakdown products. nih.govpnas.org

A significant challenge for herbivores feeding on certain glucosinolates is the potential for cyanide poisoning. The metabolism of aromatic nitriles, such as phenylacetonitrile (B145931) (derived from benzylglucosinolate), can release hydrogen cyanide (HCN), a potent metabolic toxin. nih.govmdpi.com Insects like Pieris rapae that promote nitrile formation must therefore possess mechanisms to detoxify this cyanide. mdpi.com Two primary enzymatic pathways for cyanide detoxification in insects are the β-cyanoalanine synthase pathway and the rhodanese pathway. mdpi.comnih.govkarger.com

Beta-cyanoalanine Synthase (βCAS): This is considered the main pathway for cyanide detoxification in many lepidopteran species. nih.govelifesciences.org The enzyme β-cyanoalanine synthase catalyzes the reaction of cyanide with the amino acid L-cysteine to form β-cyanoalanine and sulfide. nih.govelifesciences.org This effectively neutralizes the toxic cyanide. Research has identified three β-cyanoalanine synthase enzymes (PrBSAS1-3) in the gut of P. rapae larvae, confirming the activity of this pathway in detoxifying cyanide generated from their diet. nih.gov The ability to detoxify cyanide is thought to have been a critical step allowing the ancestors of Pierid butterflies to shift from feeding on plants in the order Fabales to the glucosinolate-defended Brassicales. mdpi.comnih.gov

Rhodanese (Thiosulfate Sulfurtransferase): The rhodanese pathway is another mechanism for cyanide detoxification, although it is sometimes considered less efficient in insects compared to the βCAS pathway. nih.govelifesciences.org Rhodanese enzymes catalyze the transfer of a sulfur atom from a donor, such as thiosulfate, to cyanide, forming the much less toxic thiocyanate (B1210189). karger.comresearchgate.net While β-cyanoalanine synthase activity is prominent in many lepidopterans, rhodanese activity has also been detected and is known to play a role in cyanide detoxification in various insects, including the variegated grasshopper Zonocerus variegatus. mdpi.comresearchgate.net In P. rapae, both β-cyanoalanine and thiocyanate have been identified as detoxification products, indicating that both pathways may be operational. mdpi.com

| Pathway | Enzyme | Reaction | Primary Product | Reference |

|---|---|---|---|---|

| Beta-cyanoalanine Synthase Pathway | β-cyanoalanine synthase (βCAS) | Cyanide + L-cysteine → β-cyanoalanine + Sulfide | β-cyanoalanine | nih.govelifesciences.org |

| Rhodanese Pathway | Rhodanese (Thiosulfate sulfurtransferase) | Cyanide + Thiosulfate → Thiocyanate + Sulfite | Thiocyanate | karger.comresearchgate.net |

Ecological Functions and Biological Activities in Plant Systems

Role in Plant Defense Mechanisms

Plants have developed sophisticated defense strategies to counteract threats from pests and pathogens, with chemical defense being a primary method. researchgate.netplantae.org Among the vast array of defensive compounds, glucosinolates are a well-studied class of secondary metabolites predominantly found in species of the Brassicaceae family. researchgate.net 2-Phenylethylglucosinolate, also known as gluconasturtiin (B1219410), is an aromatic glucosinolate derived from the amino acid homophenylalanine. nih.govbiorxiv.org It plays a significant role in plant defense as part of the "mustard oil bomb" system. researchgate.net This two-component defense mechanism involves the glucosinolate itself and the myrosinase enzyme, which are kept in separate compartments within the plant's cells. researchgate.net When herbivores damage the plant tissue, the compartments are ruptured, allowing myrosinase to hydrolyze this compound. researchgate.net This reaction releases its biologically active and often toxic hydrolysis product, 2-phenylethyl isothiocyanate (PEITC), which is a potent defense compound against a variety of organisms. researchgate.netnih.gov

The hydrolysis products of glucosinolates are crucial in defending plants against biotic stress, acting as deterrents or toxins to herbivores. researchgate.net Chemical plant defenses are generally considered to be more effective against generalist herbivores, which have a broad diet, compared to specialists that have co-evolved with specific host plants. nih.gov The potent isothiocyanates released upon tissue damage, such as the 2-phenylethyl isothiocyanate derived from this compound, have been shown to negatively affect a wide range of generalist phytophages. nih.gov

Research supports the idea that high concentrations of glucosinolates in the most valuable and vulnerable plant tissues are crucial for protection against generalist herbivores. nih.gov Studies on Arabidopsis thaliana have shown that a non-uniform distribution of glucosinolates, with higher levels in younger leaves, deters feeding by the generalist African cotton leafworm, Spodoptera littoralis. nih.gov When this distribution is altered in mutant plants, the feeding preference of the herbivore changes, highlighting the importance of these compounds in deterring generalist feeding. nih.gov The effectiveness of 2-phenylethyl isothiocyanate has been documented against various generalist pests, including flies, aphids, and mites. nih.gov

While generalists are often deterred, specialist insects that feed exclusively on glucosinolate-containing plants have evolved mechanisms to overcome these chemical defenses. The interactions between this compound and these adapted insects are complex, often involving detoxification, sequestration, or even using the compounds as feeding stimulants.

Plutella xylostella, the diamondback moth, is a specialist herbivore of cruciferous plants and one of the most destructive insect pests globally. nih.govmdpi.com Despite the presence of the glucosinolate-myrosinase defense system in its host plants, P. xylostella larvae thrive. nih.gov This is because the larvae have evolved a specific counter-defense mechanism involving enzymes called glucosinolate sulfatases (GSS). nih.govnih.gov

When a P. xylostella larva feeds on a plant containing this compound, its gut sulfatases act on the glucosinolate. nih.gov These enzymes compete with the plant's myrosinase for the same substrate, converting the glucosinolates into non-toxic desulfo-glucosinolates. nih.govnih.gov This detoxification prevents the formation of the toxic 2-phenylethyl isothiocyanate, effectively disarming the "mustard oil bomb". nih.gov This adaptation highlights the co-evolutionary arms race between Brassica plants and their specialist herbivores. The presence of these detoxifying enzymes in P. xylostella makes it resistant to the toxic effects of glucosinolates that would deter generalist feeders. nih.gov

The responses of different insect species to this compound can vary significantly, as demonstrated by studies on the generalist cabbage moth, Mamestra brassicae, and the specialist small cabbage white butterfly, Pieris rapae. nih.govwikipedia.org

In a study involving two chemotypes of Barbarea vulgaris, one dominated by this compound (NAS-type) and another by glucobarbarin (B15181953) (BAR-type), the generalist M. brassicae showed a clear preference and better performance on the NAS-type plants. nih.gov Larvae of M. brassicae survived and grew exponentially on the plants rich in this compound, whereas they exhibited poor growth and high mortality on the BAR-type plants. nih.gov This suggests that M. brassicae possesses effective detoxification mechanisms to handle this compound and its isothiocyanate. nih.gov Conversely, other research indicates that the absence of aliphatic glucosinolates in Arabidopsis mutants leads to increased larval weight gain for M. brassicae, suggesting these compounds do play a defensive role. researchgate.netfbae.org

The specialist Pieris rapae, whose caterpillars are known as the "imported cabbageworm," has co-evolved with Brassicaceae plants and uses glucosinolates as cues for host selection and feeding. wikipedia.orgnih.gov The performance and preference of P. rapae larvae were found to be unaffected by the different Barbarea vulgaris chemotypes, indicating its adaptation to a range of glucosinolate profiles, including those with high levels of this compound. nih.gov Like P. xylostella, Pieris species have evolved specific mechanisms to detoxify glucosinolates, preventing the release of toxic isothiocyanates. wikipedia.orgmpg.de

| Insect Species | Feeding Type | Response to this compound | Observed Effects |

|---|---|---|---|

| Plutella xylostella | Specialist | Detoxification | Larvae possess glucosinolate sulfatases that convert the compound to non-toxic forms, overcoming the plant's defense. nih.gov |

| Mamestra brassicae | Generalist | Tolerant/Preference | Larvae showed preference and better growth on plants rich in this compound compared to other glucosinolates, suggesting effective detoxification. nih.gov |

| Pieris rapae | Specialist | Adaptation/Unaffected | Larval performance and preference were not significantly affected by high concentrations of this compound, indicating adaptation. nih.gov |

The defensive properties of this compound extend below the ground, where its breakdown products exhibit significant activity against soil-borne pests like plant-parasitic nematodes. researchgate.net The root lesion nematode, Pratylenchus neglectus, is a major pest in cereal and canola production, causing necrotic lesions on roots that impede nutrient uptake. researchgate.netnih.govnih.gov

Research has established a direct link between the concentration of this compound in the roots of Brassica napus (canola) and the plant's susceptibility to P. neglectus. researchgate.net The biocidal effect of Brassica root tissues on this nematode is correlated with the presence of this compound, which is often the dominant glucosinolate in the roots of Brassica species. researchgate.net Upon degradation of the root tissues in the soil, the hydrolysis of this compound releases 2-phenylethyl isothiocyanate, which has potent nematicidal properties. researchgate.net

Breeding programs have been developed to select for canola plants with higher concentrations of this compound in their roots. researchgate.net Studies have shown that plants with a high percentage of this specific glucosinolate are significantly more resistant to P. neglectus and can help reduce soil populations of the nematode, demonstrating its crucial role in subterranean plant defense. researchgate.net

| Organism | Compound | Source | Activity | Key Finding |

|---|---|---|---|---|

| Pratylenchus neglectus (Root Lesion Nematode) | This compound | Roots of Brassica napus | Nematicidal (via hydrolysis) | Higher root concentrations of the compound correlate with increased resistance to the nematode and a greater biocidal effect on its populations in the soil. researchgate.net |

| Pratylenchus neglectus | 2-Phenylethyl isothiocyanate | Hydrolysis of this compound | Nematicidal | This volatile breakdown product is directly responsible for the toxic effect on the nematodes. researchgate.net |

The process of "biofumigation" leverages the biocidal compounds released from the breakdown of glucosinolates in Brassica tissues to suppress soil-borne pathogens. scirp.orgresearchgate.net The hydrolysis products of this compound, particularly 2-phenylethyl isothiocyanate (PEITC), contribute to the anti-fungal and anti-bacterial activity in the soil when plant material is incorporated. scirp.orgnih.gov

While the anti-fungal properties are well-documented, the direct anti-bacterial effects of this compound and its derivatives in complex soil environments are also an area of interest. The release of these bioactive compounds can alter the soil microbial community structure, potentially suppressing pathogenic bacteria and favoring beneficial microbes. scirp.org The effectiveness of these compounds depends on their concentration, the specific pathogen, and various soil conditions. scirp.orgmdpi.commdpi.com

Toxicity Towards Specific Insect Pests

Plant-Microbe Interactions in the Rhizosphere

The influence of this compound extends below the ground, where its hydrolysis products can shape the microbial communities in the soil surrounding the plant roots (the rhizosphere). This interaction is a key component of the plant's extended phenotype and can have significant ecological consequences.

When root tissues containing this compound are damaged or decompose, the compound is hydrolyzed to form 2-phenylethyl isothiocyanate (2-PEITC). This isothiocyanate is released into the soil, where it exhibits broad-spectrum biocidal activity. researchgate.net

Research has shown that 2-PEITC has significant inhibitory effects on a range of soil microorganisms, particularly fungi and oomycetes. researchgate.net Bacteria have been found to be generally more tolerant to 2-PEITC than these eukaryotic soil microbes. researchgate.net Studies have documented the effective concentrations needed to inhibit various soil-borne plant pathogens. For example, the minimum inhibitory concentration (MIC) of 2-PEITC against the fungus Alternaria alternata was found to be 1.22 mM. nih.govmedchemexpress.com

The impact of isothiocyanates on soil microbial communities can be differential. Aromatic ITCs, such as 2-PEITC, can have distinct effects compared to aliphatic ITCs. Fungal communities often show greater sensitivity to aromatic ITCs, leading to shifts in community structure and a temporary reduction in fungal populations. nih.govfrontiersin.org While bacterial populations are generally less affected, some transient shifts in the abundance of certain bacterial phyla, like Firmicutes, have been observed following exposure to ITCs. nih.govfrontiersin.org

| Microorganism | Type | Inhibitory Concentration | Reference |

|---|---|---|---|

| Alternaria alternata | Fungus | 1.22 mM (Minimum Inhibitory Concentration - MIC) | nih.govmedchemexpress.com |

| Various Fungi & Oomycetes | Eukaryotic Pathogens | 0.005 to 1.5 mM (Effective Dose for 90% inhibition - ED90) | researchgate.net |

| Various Bacteria | Bacteria | 0.33 to >3.34 mM (Complete Inhibition) | researchgate.net |

Arbuscular mycorrhizal (AM) fungi are beneficial symbionts that form associations with the roots of most terrestrial plants, aiding in nutrient uptake. However, plants in the Brassicaceae family are notably non-mycorrhizal. It is widely suggested that the production of glucosinolates, and specifically the high concentration of this compound in the roots, is a primary factor preventing this symbiotic relationship. researchgate.net

The release of 2-phenylethyl isothiocyanate from brassica roots into the soil can suppress the populations of AM fungi. This has important agricultural implications, as the cultivation of brassica crops can lead to a decline in beneficial mycorrhizal fungi in the soil, potentially impacting the growth and health of subsequent crops that rely on these symbiotic associations. researchgate.net While this inhibitory effect is a leading hypothesis, some studies have reported a lack of negative impact on mycorrhizal colonization in crops following brassica residues, indicating that the interactions may be complex and influenced by soil type and environmental conditions.

Modulation of Root-Associated Microbial Symbionts and Pathogens

This compound (2PE), and more significantly its hydrolysis product, 2-phenylethyl isothiocyanate (PEITC), play a crucial role in shaping the microbial communities in the rhizosphere. The release of these compounds into the soil creates a chemical environment that can selectively inhibit or promote the growth of various microorganisms, thereby influencing the complex web of interactions between the plant and its subterranean neighbors.

Beyond its role in pathogen suppression, 2PE and its derivatives are also thought to influence symbiotic relationships. There is evidence to suggest that high concentrations of this compound in the roots of Brassicaceae plants may prevent the formation of associations with arbuscular mycorrhizal (AM) fungi. researchgate.net This inhibitory effect could be a trade-off, where the plant's potent defense against pathogens also limits its ability to form beneficial symbiotic relationships with these nutrient-acquiring fungi. The release of PEITC into the rhizosphere has been shown to be a selective factor for the bacterial community, indicating that this compound can structure the microbial population around the roots. nih.gov The composition of the soil microbial community, in turn, can be altered by the presence of different isothiocyanates, with some studies showing a greater inhibitory effect of certain ITCs on fungal populations compared to bacterial ones. frontiersin.orgnih.gov

Intra-Plant Localization and Distribution

The concentration and distribution of this compound within a plant are not uniform, with significant variations observed between different tissues and in response to environmental cues. This differential accumulation reflects a strategic allocation of defensive compounds to tissues that are most valuable or vulnerable.

A consistent finding across numerous studies is the significantly higher concentration of this compound in the roots of Brassicaceae plants compared to their shoots. researchgate.netwur.nl On average, root concentrations of total glucosinolates can be over three times higher than in the shoots. wur.nl Specifically for this compound, it can constitute a major proportion of the total glucosinolate profile in roots, while being almost absent in the leaves of the same plant. researchgate.net In some Brassica species, this compound can account for an average of 40% of the total glucosinolate concentration in the roots. researchgate.net

This distinct partitioning is thought to be an adaptive strategy, as the roots are in direct and constant contact with a diverse array of soil-borne herbivores and pathogens. The high concentration of this potent defensive compound in the roots provides a robust chemical barrier against attack.

| Plant Species | Tissue | This compound Concentration (µmol/g dry weight) | Reference |

|---|---|---|---|

| Brassica oleracea var. capitata (White Cabbage) | Roots | 9.2% of total glucosinolates | ru.nl |

| Brassica oleracea var. capitata (White Cabbage) | Shoots | Trace amounts | ru.nl |

| Brassica napus | Roots | High levels, variable among cultivars | nih.gov |

| Brassica napus | Shoots | Generally low to undetectable |

The levels of this compound within the plant are not static and can be dynamically regulated in response to both biotic and abiotic stresses. This inducibility allows the plant to mount a targeted defense in response to specific threats.

Biotic stressors, such as herbivory and pathogen attack, can trigger an increase in glucosinolate concentrations. For instance, root herbivory has been shown to lead to an accumulation of certain glucosinolates in the taproot of Brassica rapa. nih.gov In response to infection with the clubroot-causing pathogen Plasmodiophora brassicae, resistant cultivars of Brassica napus showed an increase in aromatic glucosinolates, including gluconasturtiin (this compound), in their roots. nih.gov This suggests that 2PE plays a role in the plant's induced defense response to pathogens. Conversely, in susceptible cultivars, the levels of gluconasturtiin did not significantly change upon infection, indicating a potential failure to mount this specific chemical defense. nih.gov

Abiotic stressors can also influence the metabolism of 2-phenylethyl-related compounds. For example, salinity stress has been shown to induce the production of 2-(2-phenylethyl)chromones in the calli of Aquilaria sinensis. nih.gov While not a direct measurement of this compound, this finding points to the activation of biosynthetic pathways involving the 2-phenylethyl moiety in response to salt stress. The application of signaling molecules involved in plant defense, such as methyl jasmonate and salicylic (B10762653) acid, can also lead to increases in aromatic glucosinolates.

Plants actively release a variety of chemical compounds from their roots into the surrounding soil, a process known as rhizosecretion. These root exudates play a critical role in mediating interactions with the soil environment. It has been established that both intact glucosinolates and their breakdown products are present in the root exudates of Brassicaceae. researchgate.net

Specifically, the hydrolysis product of this compound, 2-phenylethyl isothiocyanate (PEITC), has been detected in the rhizosphere of living canola plants. nih.gov The concentration of PEITC in the rhizosphere can vary depending on plant development and environmental conditions, with reported concentrations ranging from 0 to over 12,000 pmol per gram of soil. nih.gov The release of PEITC into the soil is a key mechanism by which the plant can directly influence the surrounding microbial community and deter herbivores and pathogens. researchgate.netnih.gov The presence of PEITC in the rhizosphere is correlated with changes in the bacterial community composition, highlighting its role as a selective pressure in the soil ecosystem. nih.gov

The secretion of these compounds is a regulated process. For instance, the hydrolysis of glucosinolates to isothiocyanates is catalyzed by the enzyme myrosinase, which is physically separated from its substrate in intact plant tissues and becomes active upon tissue damage. However, the presence of these compounds in the exudates of undamaged, living roots suggests that there are also mechanisms for their controlled release.

Genetic and Molecular Regulation of 2 Phenylethylglucosinolate Pathways

Transcriptional Regulation of Biosynthetic Genes

The expression of genes involved in the 2-PE-GSL pathway is a critical control point for its synthesis. This regulation ensures that the compound is produced in appropriate amounts and at appropriate times, often in response to external stimuli.

Several key genes have been identified as essential components of the glucosinolate biosynthetic machinery, from the initial chain elongation of the precursor amino acid to the final modification steps.

BRANCHED-CHAIN AMINOTRANSFERASE4 (BCAT4): This gene is a pivotal enzyme acting at the interface between primary and secondary metabolism. nih.gov BCAT4 is recognized as the first biosynthetic gene in the methionine-derived aliphatic glucosinolate pathway in Arabidopsis, where it converts methionine to a 2-oxo acid. frontiersin.org Its role extends to the biosynthesis of 2-PE-GSL, where it participates in the chain elongation of phenylalanine to produce homophenylalanine. researchgate.netnih.gov Studies comparing different plant species have shown that the efficiency of BCAT4 can vary; for instance, BCAT4 from Barbarea vulgaris (BvBCAT4) was found to be more efficient in producing homophenylalanine than its Arabidopsis thaliana ortholog (AtBCAT4). researchgate.netnih.gov The transcription of BCAT4 can be induced by wounding, highlighting its role in plant defense. nih.govoup.com

Methylthioalkylmalate Synthase 1 (MAM1): Following the initial step catalyzed by BCAT4, MAM1 plays a critical role in the chain-elongation cycle. nih.gov The MAM1 gene encodes a methylthioalkylmalate synthase, which is crucial for determining the chain-elongated profile of the resulting glucosinolate. researchgate.netnih.gov In A. thaliana, AtMAM1 is responsible for the production of homophenylalanine, the direct precursor to 2-PE-GSL. biorxiv.org The expression of MAM1 is often strongly correlated with that of BCAT4, suggesting a coordinated regulation of the initial steps of the pathway. nih.govresearchgate.net

Cytochrome P450 Family (CYP79F): The CYP79 family of enzymes catalyzes the conversion of amino acids to their corresponding aldoximes, which is the first committed step in the biosynthesis of the glucosinolate core structure. nih.govfrontiersin.org Specifically, enzymes within the CYP79F subfamily are known to accept chain-elongated methionine derivatives and, importantly for 2-PE-GSL, homophenylalanine. researchgate.netnih.govbiorxiv.org While CYP79F1 and CYP79F2 are primarily associated with aliphatic glucosinolate biosynthesis, research indicates that members of this subfamily, such as BvCYP79F6 from B. vulgaris, are the key enzymes that convert homophenylalanine in the 2-PE-GSL pathway. biorxiv.orgnih.gov

Sulfotransferases (SOT): The final step in the biosynthesis of the core glucosinolate structure is the sulfation of the desulfo-precursor. frontiersin.orgmdpi.com This reaction is catalyzed by desulfoglucosinolate sulfotransferases (SOTs), which transfer a sulfo group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the desulfoglucosinolate. frontiersin.orgd-nb.info In Arabidopsis, different SOTs have specificities for different types of glucosinolates; SOT16 is involved with indolic glucosinolates, while SOT17 and SOT18 act on aliphatic ones. mdpi.comgenome.jp The specific SOT responsible for 2-phenylethylglucosinolate sulfation is a member of this crucial gene family.

Adenosine (B11128) 5'-phosphosulfate Kinase (APK): The synthesis of the sulfate (B86663) donor, PAPS, is essential for the SOT-catalyzed reaction and is managed by APK. nih.govwiley.comnih.gov APK phosphorylates adenosine 5'-phosphosulfate (APS) to produce PAPS. nih.gov The importance of this step is demonstrated in apk1 apk2 double mutants of Arabidopsis, which exhibit a drastic reduction (up to 90%) in the levels of both aliphatic and indolic glucosinolates and a corresponding accumulation of their desulfated precursors. wiley.comnih.gov This indicates that APK1 and APK2 play a major role in the synthesis of sulfated secondary metabolites, including 2-PE-GSL. nih.gov

| Gene | Enzyme | Function in this compound Pathway |

|---|---|---|

| BCAT4 | Branched-Chain Aminotransferase 4 | Catalyzes the initial transamination of phenylalanine as part of the chain-elongation process to form homophenylalanine. nih.govresearchgate.netnih.gov |

| MAM1 | Methylthioalkylmalate Synthase 1 | Condenses the 2-oxo acid with acetyl-CoA, a critical step in the chain-elongation cycle leading to homophenylalanine. researchgate.netnih.govbiorxiv.org |

| CYP79F | Cytochrome P450 79F | Converts homophenylalanine to the corresponding aldoxime, the first committed step in the core glucosinolate structure biosynthesis. researchgate.netnih.govbiorxiv.org |

| SOT | Desulfoglucosinolate Sulfotransferase | Catalyzes the final step of the core pathway by transferring a sulfate group to desulfo-2-phenylethylglucosinolate. frontiersin.orgmdpi.com |

| APK | Adenosine 5'-phosphosulfate Kinase | Synthesizes the activated sulfate donor (PAPS) required for the final sulfation step. nih.govwiley.comnih.gov |

The expression of the aforementioned biosynthetic genes is controlled by a network of transcription factors (TFs), which integrate various developmental and environmental signals.

MYB Transcription Factors: A prominent family of TFs regulating glucosinolate biosynthesis is the R2R3-MYB family. nih.govmdpi.com In Arabidopsis, specific MYB factors regulate different branches of the pathway. MYB28, MYB29, and MYB76 are established as the primary regulators of aliphatic glucosinolate biosynthesis, while MYB34, MYB51, and MYB122 control the production of indole (B1671886) glucosinolates. frontiersin.orgresearchgate.net These MYB factors not only regulate the core biosynthetic genes but also control genes involved in primary sulfate metabolism, such as APK1 and APK2, ensuring a sufficient supply of sulfur for glucosinolate production. nih.govwiley.com In Barbarea vulgaris, homologs of MYB29, MYB34, and MYB76 have been identified as likely regulators of aromatic glucosinolate induction in response to herbivory. frontiersin.org

Other Regulatory Transcription Factors: Beyond the MYB family, other TFs are involved in fine-tuning glucosinolate production. Studies have identified Dof1.1 and IQD1-1 as regulators of glucosinolate metabolism genes. frontiersin.org Furthermore, a broader screen using a yeast one-hybrid assay identified 98 TFs that can bind to the promoter region of BCAT4, including members from the NAC and C2H2 families, indicating a complex, multi-layered regulatory network. frontiersin.org

| Transcription Factor Family | Specific Members | Role in Regulating Glucosinolate Pathways |

|---|---|---|

| R2R3-MYB | MYB28, MYB29, MYB76 | Key positive regulators of aliphatic and, by extension, aromatic glucosinolate biosynthetic genes. frontiersin.orgresearchgate.net |

| R2R3-MYB | MYB34, MYB51, MYB122 | Central regulators of indole glucosinolate biosynthesis, also shown to influence the overall regulatory network. frontiersin.orgmdpi.com |

| Dof | Dof1.1 | Implicated in the regulation of glucosinolate metabolism genes. frontiersin.org |

| IQD | IQD1-1 | Identified as a regulator of genes involved in glucosinolate metabolism. frontiersin.org |

Responses to Plant Defense Signaling Pathways

The biosynthesis of 2-PE-GSL is highly inducible and serves as a key component of the plant's chemical defense system. Its production is significantly influenced by major plant defense signaling molecules, including jasmonate, salicylic (B10762653) acid, and ethylene (B1197577).

The jasmonate signaling pathway is a central regulator of plant defense responses against herbivores and certain pathogens, and it strongly induces the production of glucosinolates. nih.gov Treatment of plants with methyl jasmonate (MeJA) leads to a significant increase in the levels of 2-PE-GSL. nih.govcapes.gov.bracs.org For instance, in Brassica rapa, MeJA application resulted in a doubling of this compound found in root exudates. nih.govacs.org This induction is correlated with the upregulation of biosynthetic genes. MeJA treatment induces the expression of CYP79F1 and CYP79F2, which are involved in the biosynthesis of aliphatic glucosinolates. nih.gov It also induces the expression of the transcription factor MYB29, suggesting a mechanism for the coordinated upregulation of the pathway. mdpi.com

Salicylic acid (SA) is another critical signaling molecule in plant defense, primarily associated with responses to biotrophic pathogens. Exogenous application of SA has been shown to increase the concentration of glucosinolates in plant tissues. researchgate.netoup.com This response can be highly specific. In oilseed rape (Brassica napus), a soil drench with SA led to a substantial and specific increase in the concentration of this compound in leaves, with only minor effects on other glucosinolates. researchgate.netoup.com Similarly, studies in Brassica rapa demonstrated that SA treatment could double the amount of 2-PE-GSL secreted from the roots. nih.govacs.org This suggests that 2-PE-GSL may play a specific role in SA-mediated defense responses. oup.com

Ethylene is a gaseous plant hormone involved in a wide range of developmental and stress-related processes. Its interaction with other defense pathways, particularly the jasmonate pathway, is complex and can be synergistic or antagonistic depending on the specific response. nih.govnih.gov While ethylene itself does not appear to be a primary inducer of 2-PE-GSL, it modulates the jasmonate-induced accumulation. For example, the expression of some defense genes is activated synergistically by both JA and ethylene. nih.gov However, for other genes, ethylene can suppress JA-dependent activation. nih.gov The induction of the indole glucosinolate biosynthetic genes CYP79B2 and CYP79B3 occurs in response to a combination of MeJA and the ethylene precursor ACC, indicating a complex crosstalk between these signaling pathways that ultimately shapes the final glucosinolate profile of the plant. nih.gov

Genetic Variation and Inheritance of this compound Pathways

The concentration and profile of this compound (2PE), also known as gluconasturtiin (B1219410), exhibit significant variation within plant species, which is governed by genetic factors, environmental influences, and their interactions. Understanding the genetic basis of this variation is crucial for breeding programs aimed at enhancing desirable traits.

Intra-specific Variation in 2PE Content and Profile

Considerable variation in the content of this compound exists within species of the Brassicaceae family. wur.nl Studies on white cabbage (Brassica oleracea var. capitata) have revealed significant intra-specific differences in both root and shoot glucosinolate profiles among various cultivars. wur.nlnih.govacs.org In these studies, 2PE was identified as one of the most significant factors contributing to the diversity observed in root glucosinolate profiles. wur.nlnih.govacs.org

In commercial canola (Brassica napus) accessions, ample variation in the levels of 2PE in the roots has also been identified, highlighting the potential for genetic selection. researchgate.net This natural variation within species provides a rich genetic resource for studying the inheritance and regulation of the 2PE biosynthetic pathway.

Genotype-Environment Interactions Affecting Phenotypic Expression

The final concentration of 2PE in a plant is not determined by its genetic makeup alone; environmental factors also play a crucial role, and the interaction between genotype and environment (GxE) can significantly influence the phenotypic outcome. umn.edufrontiersin.org

Studies in white cabbage have shown that shoot glucosinolate profiles are highly plastic and responsive to environmental conditions. wur.nlacs.org In contrast, root glucosinolate profiles, where 2PE is a major variable component, are generally more stable and comparable between greenhouse and field trials. wur.nlacs.org This suggests that assessments of root glucosinolates in controlled environments can be reliable predictors for field performance due to their lower plasticity. wur.nlacs.org

The existence of GxE interactions means that different genotypes may respond differently to varying environmental conditions, sometimes leading to changes in the rank order of performance. cabidigitallibrary.org For glucosinolates, significant GxE effects have been documented for total and individual glucosinolate concentrations in species like rocket (Eruca vesicaria), indicating a strong environmental influence on the final metabolite profile. reading.ac.uk While phenotypic plasticity is common, the genetic basis for these interactions is complex and can involve specific quantitative trait loci (QTL) that exhibit variable effects in different environments. nih.gov

Molecular Basis of Heritable Polymorphisms

The heritable variation observed in 2PE content has been a subject of genetic investigation. In some cases, the variation appears to be under simple genetic control. For instance, early studies in a single canola cultivar suggested that the percentage of 2PE in the roots was controlled by a single dominant locus. researchgate.net Similarly, controlled crosses between the two distinct chemotypes of Barbarea vulgaris (BAR-type and NAS-type) revealed that the glucosinolate profile is heritable and determined by a single gene with two alleles, with the allele for the BAR-type being dominant. nih.gov

However, other studies indicate a more complex, quantitative genetic control. Research on a cross between high and low root glucosinolate canola cultivars showed a continuous distribution for root 2PE content, which is consistent with polygenic control rather than a single gene. researchgate.net Genetic analysis in this population indicated that the variation for 2PE content was largely under additive genetic control. researchgate.net

Quantitative Trait Locus (QTL) mapping has been employed to identify specific genomic regions that control the variation in aromatic glucosinolate content.

In Brassica napus, a single locus on chromosome A3, containing the gene Bna.HAG3.A3 (an orthologue of the transcription factor MYB29), has been strongly associated with variations in root aromatic glucosinolate levels. whiterose.ac.uk

In Barbarea vulgaris, QTL analysis identified a major locus on linkage group 3 that determines the levels of 2PE and its hydroxylated derivatives. nih.gov

These findings suggest that transcription factors, particularly from the R2R3-MYB family which are known to regulate glucosinolate biosynthesis, are key to the molecular basis of these heritable polymorphisms. whiterose.ac.ukmdpi.comnih.gov

Biotechnological Approaches for Pathway Engineering

Advances in biotechnology offer powerful tools for manipulating and optimizing the production of 2PE. These approaches include expressing the biosynthetic pathway in heterologous hosts and constructing novel chimeric pathways to enhance yield.

Heterologous Expression Systems (e.g., Nicotiana benthamiana)

The transient expression system using Nicotiana benthamiana (tobacco) has emerged as a valuable platform for reconstituting and studying plant biosynthetic pathways. nih.govnih.gov This system has been successfully used to engineer the production of all three classes of Arabidopsis glucosinolates, including the phenylalanine-derived 2PE. nih.govresearchgate.netbiorxiv.org

Researchers have demonstrated the feasibility of engineering 2PE production in N. benthamiana by co-expressing key biosynthetic genes from Barbarea vulgaris and Arabidopsis thaliana. researchgate.netnih.gov This approach allows for the functional characterization of individual enzymes and the elucidation of the pathway. For example, by expressing different gene combinations in tobacco, it was shown that the aliphatic core structure pathway, rather than the aromatic one, is responsible for converting the precursor homophenylalanine into 2PE. biorxiv.orgnih.gov This heterologous system enables the rapid testing of gene function and pathway dynamics, overcoming the challenges associated with the complex genetic backgrounds of native producer plants. nih.govresearchgate.net

Chimeric Pathway Construction for Enhanced Production

A key advantage of heterologous expression is the ability to create and test "chimeric" pathways, which combine enzymes from different species to optimize metabolic flux and increase the production of the target compound. researchgate.netnih.gov This synthetic biology approach has been successfully applied to the 2PE pathway. biorxiv.org

In a study engineering 2PE production in N. benthamiana, a chimeric pathway was constructed using genes from both Barbarea vulgaris and Arabidopsis thaliana. nih.gov The results demonstrated that specific combinations of enzymes could significantly boost production. For instance, a chimeric chain elongation pathway consisting of BvBCAT4 and BvMAM1 from B. vulgaris combined with AtIPMI and AtIPMDH1 from A. thaliana led to a twofold increase in 2PE production compared to using the complete pathway from B. vulgaris alone. researchgate.netbiorxiv.orgnih.gov This enhancement highlights that combining the most efficient enzymes from different organisms can overcome bottlenecks in a biosynthetic pathway. researchgate.net Such chimeric engineering not only serves as a powerful research tool for understanding enzyme properties and biochemical evolution but also holds significant potential for biotechnological applications in crop breeding and industrial production of valuable compounds like 2PE. researchgate.netbiorxiv.orgdntb.gov.ua

Gene Editing for Targeted Modification of 2PE Levels

The advent of precise gene-editing technologies, particularly the CRISPR-Cas9 system, has opened new avenues for the targeted modification of metabolic pathways in plants. nih.govfrontiersin.org This technology allows for precise changes to an organism's DNA, offering the potential to enhance or reduce the production of specific compounds like this compound (2PE). nih.gov The CRISPR-Cas9 system is derived from a bacterial adaptive immune system and consists of two key components: the Cas9 nuclease, an enzyme that cuts DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific target sequence in the genome. nih.govaddgene.org

The mechanism involves the gRNA binding to a complementary DNA sequence, which then guides the Cas9 protein to create a double-strand break (DSB) at that precise location. addgene.orgneb.com The cell's natural repair mechanisms then mend this break. The primary repair pathways are Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR). nih.govneb.com

Non-Homologous End Joining (NHEJ): This is the more common but error-prone pathway. It often results in small insertions or deletions (indels) at the cut site. These indels can cause a frameshift mutation or a premature stop codon, effectively knocking out the target gene's function. nih.gov

Homology-Directed Repair (HDR): This pathway is less efficient but more precise. If a DNA template is provided along with the CRISPR-Cas9 components, the cell can use it to repair the break, allowing for the insertion of new genetic sequences or specific, targeted edits to the existing gene. nih.govneb.com

For modifying 2PE levels, gene editing can be strategically applied to the biosynthetic and transport genes. By targeting key enzymes or transcription factors in the 2PE pathway, researchers can upregulate, downregulate, or completely knock out the production of the compound. For instance, creating knockout mutations in essential biosynthetic genes like CYP79F, MAM, or BCAT4 would be expected to decrease or eliminate 2PE production. researchgate.netbiorxiv.org Conversely, editing the promoter regions of these genes to enhance their expression could lead to increased 2PE levels.

A notable application of CRISPR-Cas9 in the context of glucosinolates has been demonstrated in oilseed mustard (Brassica juncea). nih.gov In this case, researchers targeted the glucosinolate transporter (GTR) genes, specifically GTR1 and GTR2 homologues. The goal was to create a plant with low glucosinolate levels in the seeds, making the seed meal more suitable for animal feed, while maintaining high levels in the leaves to ensure the plant's defense against pests was not compromised. nih.gov By using CRISPR-Cas9 to edit multiple GTR gene homologues, scientists successfully developed mustard lines with the desired low-seed, high-leaf glucosinolate profile without negatively affecting yield. nih.gov

The precision of CRISPR-Cas9 and its variants, such as Cas9 nickase (which cuts only one DNA strand) or catalytically "dead" Cas9 (dCas9) fused to transcriptional activators or repressors, provides a powerful toolkit. addgene.org These advanced tools allow for targeted gene knockout, specific sequence replacement, or modulation of gene expression without altering the DNA sequence itself, offering immense potential for fine-tuning the 2PE content in agriculturally important plants. nih.govfrontiersin.org

Table 1: Key Genes in the this compound (2PE) Biosynthetic Pathway

| Gene/Enzyme Class | Function in 2PE Pathway | Organism(s) Studied | Reference(s) |

| BCAT4 (Branched-Chain Amino Acid Aminotransferase) | Catalyzes the initial deamination of phenylalanine in the chain-elongation process. | Barbarea vulgaris, Arabidopsis thaliana | researchgate.netbiorxiv.orgfrontiersin.org |

| MAM (Methylthioalkylmalate Synthase) | Condensation with acetyl-CoA; critical for determining the chain-elongated profile. | Barbarea vulgaris, Arabidopsis thaliana | researchgate.netnih.govmdpi.com |

| IPMI (Isopropylmalate Isomerase) | Isomerization step in the chain-elongation cycle. | Barbarea vulgaris, Arabidopsis thaliana | researchgate.netbiorxiv.orgmdpi.com |

| IPMDH (Isopropylmalate Dehydrogenase) | Oxidative decarboxylation to yield the chain-elongated 2-oxo acid. | Barbarea vulgaris, Arabidopsis thaliana | researchgate.netbiorxiv.orgmdpi.com |

| CYP79F Subfamily | Converts the precursor amino acid (homophenylalanine) into the corresponding aldoxime in the core structure biosynthesis. | Barbarea vulgaris | researchgate.netnih.gov |

| GTR (Glucosinolate Transporter) | Transports glucosinolates within the plant, e.g., from leaves to seeds. | Brassica juncea | nih.gov |

| MYB Transcription Factors (e.g., MYB28, MYB29, MYB34) | Regulate the expression of glucosinolate biosynthetic genes. | Brassica rapa | mdpi.com |

Analytical Methodologies for 2 Phenylethylglucosinolate Research

Extraction and Sample Preparation Techniques

The initial and most critical stage in the analysis of 2-phenylethylglucosinolate is its extraction from the source material, typically plant tissue. The primary goals of this stage are to maximize the recovery of the target compound while preventing its enzymatic degradation by myrosinase, an enzyme that is co-localized in plant cells and hydrolyzes glucosinolates upon tissue damage. nih.gov

To prevent enzymatic degradation, extraction methods typically involve the immediate inactivation of myrosinase. This is commonly achieved by using boiling solvents or high temperatures during the extraction process. nih.govnih.gov Mixtures of methanol (B129727) and water are frequently employed, as they are effective at solubilizing glucosinolates. nih.gov

Several studies have focused on optimizing the extraction parameters to enhance yield. Key variables include the solvent composition, temperature, and extraction time. For instance, using a 70% methanol-in-water solution at elevated temperatures has proven effective for extracting intact glucosinolates. nih.govnih.gov One study optimized conditions for extracting glucosinolates from Isatis tinctoria leaves and found that a 70% methanol solvent at 50°C for three 5-minute cycles resulted in a recovery of over 97%. nih.gov However, it was noted that temperatures exceeding 50°C could lead to thermal degradation of the glucosinolates. nih.gov Other protocols have successfully used 80% or 85% methanol solutions. kuleuven.bebiorxiv.org Boiling 70% ethanol (B145695) has also been used effectively for extraction from defatted seed meal. researchgate.net

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | 70% Methanol/Water nih.govnih.gov | 85% Methanol biorxiv.org | Boiling 70% Ethanol researchgate.net |

| Temperature | High Temperature (e.g., 70-75°C) to inactivate myrosinase nih.govkuleuven.be | Optimized at 50°C to prevent thermal degradation nih.gov | Boiling researchgate.net |

| Sample Type | Ground plant materials (leaf, seed, root) nih.gov | Leaf disks biorxiv.org | Defatted seed meal researchgate.net |

Table 1. Summary of Optimized Extraction Conditions for Glucosinolates.

Following extraction, the crude extract contains various other plant metabolites that can interfere with analysis. Therefore, a purification step is necessary. The most common method for purifying glucosinolates from the crude extract is through ion-exchange chromatography. nih.govresearchgate.net The extract is passed through a column containing an ion-exchange resin (e.g., cross-linked dextran (B179266) gel), which retains the anionic glucosinolates while allowing neutral and cationic impurities to be washed away. nih.gov

For analysis by High-Performance Liquid Chromatography (HPLC), intact glucosinolates are often converted to their desulfated counterparts. This enzymatic desulfation is carried out by treating the purified glucosinolates with a sulfatase enzyme. nih.govfrontiersin.org This step removes the sulfate (B86663) group, creating desulfoglucosinolates which have improved chromatographic properties for analysis on reversed-phase columns. nih.gov After the enzymatic reaction, which may be conducted overnight at room temperature, the desulfoglucosinolates are eluted from the purification column with ultrapure water. nih.govfrontiersin.org The resulting eluate can then be freeze-dried and reconstituted in a precise volume of water for HPLC analysis. nih.gov

Chromatographic Separation Methods

Chromatography is the cornerstone for the separation and quantification of this compound and its related compounds. Depending on whether the intact molecule or its degradation products are being analyzed, different chromatographic techniques are employed.

HPLC is the most widely used technique for the analysis of glucosinolates. nih.gov Following the extraction, purification, and desulfation steps, the resulting desulfoglucosinolates are analyzed. Detection is typically performed using an ultraviolet (UV) or photodiode array (PDA) detector. nih.gov The desulfoglucosinolates exhibit a strong UV absorbance at a wavelength of approximately 229 nm, which is the standard for their detection and quantification. nih.gov Quantification is achieved by comparing the peak areas of the sample with those of a known concentration of a reference standard, such as sinigrin, and applying established response factors. nih.gov

Reversed-Phase HPLC is the specific mode of HPLC almost universally applied to glucosinolate analysis. In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. nih.govcloudfront.net Glucosinolates are polar compounds, and their retention on a C18 column can be challenging. cloudfront.net However, this compound is one of the less polar glucosinolates due to its aromatic side chain, making it relatively well-retained and separable using standard RP-HPLC conditions. cloudfront.net

The separation is achieved using a gradient elution, where the composition of the mobile phase is changed over time. A typical mobile phase consists of water and acetonitrile. nih.govbiorxiv.org The gradient starts with a high percentage of water and gradually increases the percentage of acetonitrile, allowing for the elution of compounds with a wide range of polarities. cloudfront.net The use of specialized columns, such as an Ultra Aqueous C18, can improve the retention of highly polar glucosinolates without the need for ion-pairing reagents, which can complicate the analysis. cloudfront.net

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Reversed-phase C18 (4.6 x 150 mm, 3 µm) nih.gov | Zorbax Eclipse XDB-C18 (3.0 x 100 mm, 1.8 µm) biorxiv.org | Nova-PakR C-18 (3.9 x 150 mm, 5 µm) frontiersin.org |

| Mobile Phase | Acetonitrile-water gradient nih.gov | Water (0.05% formic acid) and Acetonitrile (0.05% formic acid) gradient biorxiv.org | Ammonium acetate (B1210297) and Methanol/Ammonium acetate gradient frontiersin.org |

| Flow Rate | 0.75 mL/min nih.gov | 0.5 mL/min biorxiv.org | 1.0 mL/min frontiersin.org |

| Column Temperature | 40 °C nih.govbiorxiv.org | 30 °C kuleuven.be | Ambient cloudfront.net |

| Detection Wavelength | 229 nm nih.gov | 230 nm kuleuven.be | 235 nm nih.gov |

Table 2. Examples of Reversed-Phase HPLC (RP-HPLC) Conditions for Glucosinolate Analysis.

While HPLC is used for the non-volatile parent glucosinolate, Gas Chromatography (GC) is the method of choice for analyzing its volatile degradation products, such as isothiocyanates and nitriles. semanticscholar.orgnih.govresearchgate.net These volatile compounds are formed when this compound is hydrolyzed by myrosinase. nih.gov

For GC analysis, the sample preparation involves extracting the volatile hydrolysis products from an aqueous matrix (e.g., a plant-water slurry) into a low-boiling, non-polar solvent like dichloromethane (B109758) (DCM). semanticscholar.orgnih.gov The DCM extract is then concentrated and injected into the GC system. The GC is typically equipped with a capillary column, such as an HP-5ms (a non-polar, 5% diphenyl/95% dimethylpolysiloxane phase), which separates compounds based on their boiling points and polarity. semanticscholar.org A temperature program is used, where the column temperature is gradually increased (e.g., from 50°C to 280°C) to elute the various degradation products. semanticscholar.org Detection is commonly performed with a mass spectrometer (MS), which not only quantifies the compounds but also provides structural information for definitive identification. semanticscholar.orgnih.gov

Agricultural and Agronomic Applications

Enhancement of Plant Pest Resistance through Breeding

Genetic enhancement of 2PE levels in crops, particularly in their root systems, is a promising strategy for developing plants with innate resistance to below-ground pests. researchgate.netnih.gov

Breeding programs have successfully demonstrated the feasibility of increasing the concentration of 2-phenylethylglucosinolate in the roots of Brassica napus (canola). researchgate.netresearchgate.net Research has identified significant variation in the levels of 2PE within commercial canola accessions. researchgate.net This natural variation is a critical resource for selection and breeding.

A selection program focusing on the B. napus cultivar 'Dunkeld' observed that the proportion of 2PE relative to the total root glucosinolate content was a heritable trait, with variation being stable across S1 and S2 generations. researchgate.net The segregation patterns suggested that the trait for high 2PE levels might be controlled by a single dominant gene. researchgate.net This finding is significant for breeding as it implies that selection for high-root 2PE content could be effective even in early generations of a breeding program. researchgate.net Efforts to elevate the mean levels of 2PE in Brassica roots are founded on the principle that this will reduce crop susceptibility to certain pests and concurrently boost the nematicidal power of the crop residues when they decompose in the soil. researchgate.net

Table 1: Genetic and Breeding Characteristics for Root 2PE in Brassica napus Click on the headers to sort the data.

| Characteristic | Finding | Implication for Breeding | Source |

|---|---|---|---|

| Genetic Variation | Ample variation in 2PE levels identified within commercial canola accessions. | Provides a strong foundation for selecting parent plants with desirable traits. | researchgate.net |

| Heritability | Trait for high root 2PE percentage is stable across generations (S1, S2). | Allows for consistent and predictable selection outcomes. | researchgate.net |

| Gene Action | Evidence suggests control by a single dominant gene for the 'high' 2PE phenotype. | Simplifies the breeding process, enabling more rapid development of improved cultivars. | researchgate.netresearchgate.net |

| Breeding Goal | Increase the proportion of 2PE in the total root glucosinolate profile. | Enhances both direct plant resistance and subsequent biofumigation potential. | researchgate.net |

Elevated concentrations of 2PE in plant roots are directly linked to enhanced resistance against phytoparasitic nematodes. researchgate.netnih.gov The mechanism of this resistance lies in the toxicity of 2PE's breakdown product, 2-phenylethyl isothiocyanate (PEITC), to these soil-borne pests. researchgate.netbiorxiv.org

Studies have shown that Brassica napus plants selected for high root 2PE levels (phenotype >45% of total glucosinolates) are significantly more resistant to the root-lesion nematode, Pratylenchus neglectus, compared to plants with low 2PE levels. researchgate.netsemanticscholar.org High levels of 2PE have also been found to confer resistance against another damaging nematode species, Pratylenchus penetrans. researchgate.net The nematicidal activity of 2PE and its derivatives against nematodes like Globodera rostochiensis further underscores its importance in plant defense. biorxiv.org Therefore, breeding for higher root 2PE content is a targeted strategy for the genetic improvement of crops to combat nematode infestations, offering a sustainable alternative to chemical nematicides. researchgate.netsdiarticle5.com

Biofumigation Strategies

Biofumigation is an agricultural practice that involves incorporating glucosinolate-containing plant material into the soil to manage soil-borne pests and diseases. nih.goveuropa.eunih.gov The process relies on the enzymatic hydrolysis of glucosinolates, such as 2PE, into volatile and bioactive compounds like isothiocyanates (ITCs). europa.eunih.gov

The residues of plants rich in 2PE, particularly from the Brassicaceae family, serve as effective biofumigants. researchgate.neteuropa.eu When these plant tissues are macerated and incorporated into the soil, the 2PE comes into contact with the myrosinase enzyme, leading to the release of PEITC. europa.eu PEITC is recognized as one of the most toxic glucosinolate breakdown products to a wide array of soil organisms. researchgate.net

Research has confirmed the high toxicity of PEITC to root-feeding nematodes and soil insects. researchgate.net The application of Brassica seed meals or the incorporation of whole plants can therefore suppress populations of these pests in the soil. researchgate.net For instance, the main glucosinolate in the roots of several field-grown Brassica napus cultivars used as green manures is 2PE, highlighting their potential for biofumigation. cambridge.org The effectiveness of this strategy depends on achieving a sufficient concentration of the toxic hydrolysis products in the soil. ocl-journal.org